N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide
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Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure that combines a sulfonyl group with a benzodioxin moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide typically involves multiple steps, starting with the preparation of the core structures. The process may include:
Formation of the 5-chloro-2-methoxyphenyl sulfonyl chloride: This can be achieved by reacting 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of the 2,3-dihydro-1,4-benzodioxin-6-ylamine: This intermediate can be prepared through a series of reactions starting from catechol and ethylene glycol, followed by amination.
Coupling Reaction: The final step involves coupling the sulfonyl chloride with the benzodioxin-6-ylamine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The benzodioxin moiety may also interact with other molecular pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar sulfonamide structure and has comparable biological activities.
Sulfanilamide: A simpler sulfonamide that serves as a precursor for many other sulfonamide drugs.
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide is unique due to its combination of a sulfonyl group with a benzodioxin moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19ClN2O6S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
InChI |
InChI=1S/C18H19ClN2O6S/c1-11(21-28(23,24)17-9-12(19)3-5-15(17)25-2)18(22)20-13-4-6-14-16(10-13)27-8-7-26-14/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,22) |
InChI Key |
JRNZJUCZPGDSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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